4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one
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Overview
Description
4-(Benzyloxymethyl)-2-oxabicyclo[221]heptan-6-one is a bicyclic compound featuring an oxabicycloheptane core structure
Preparation Methods
The synthesis of 4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyloxymethyl derivatives with suitable cyclizing agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxymethyl group, using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one involves its interaction with specific molecular targets. The oxabicycloheptane core can interact with enzymes or receptors, leading to changes in biological pathways. The benzyloxymethyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one include:
7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but differs in the position and nature of substituents.
Bicyclo[4.1.0]heptenes: These compounds have a similar core structure but may undergo different chemical reactions due to variations in substituents
4-(Benzyloxymethyl)-2-oxabicyclo[22
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one |
InChI |
InChI=1S/C14H16O3/c15-12-6-14(7-13(12)17-10-14)9-16-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
FATGRFDEGSHEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)CC1(CO2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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